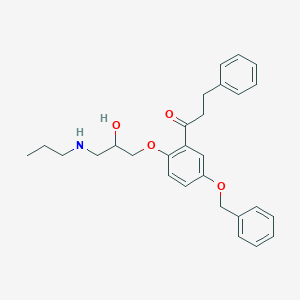

5-Benzyloxy Propafenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Benzyloxy Propafenone: is a derivative of propafenone, a class 1c anti-arrhythmic medication. This compound is characterized by the presence of a benzyloxy group at the fifth position of the propafenone molecule. It is primarily used in biochemical research, particularly in the study of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Propafenone typically involves the reaction of propylamine with 1-propanone, followed by the introduction of a benzyloxy group. One common synthetic route involves the selective reduction of a double bond in the precursor molecule without cleaving the benzyl group, leading to the formation of the phenol intermediate. This intermediate is then alkylated with epichlorohydrin, followed by nucleophilic epoxide ring opening to yield the benzylated target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as maintaining reaction conditions that favor high yield and purity, are applied. This includes controlling temperature, pressure, and the use of catalysts to optimize the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 5-Benzyloxy Propafenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Benzyloxy Propafenone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies .

Biology: The compound is studied for its potential interactions with biological molecules. It has been used in research to understand the binding mechanisms of drugs to proteins and other biomolecules.

Medicine: While this compound itself is not a therapeutic agent, its parent compound, propafenone, is used to treat arrhythmias. Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propafenone derivatives.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a useful compound in various industrial applications .

Mecanismo De Acción

The mechanism of action of 5-Benzyloxy Propafenone is similar to that of propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells. This action helps in stabilizing the myocardial membranes and reducing the occurrence of arrhythmias . The compound is more selective for cells with a high rate of activity, but it also affects normal cells to a lesser extent .

Comparación Con Compuestos Similares

Propafenone: The parent compound, used as an anti-arrhythmic medication.

Flecainide: Another class 1c anti-arrhythmic agent with a similar mechanism of action.

Lidocaine: A class 1b anti-arrhythmic agent with local anesthetic properties.

Uniqueness: 5-Benzyloxy Propafenone is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable tool in research and industrial applications .

Actividad Biológica

5-Benzyloxy Propafenone is a derivative of Propafenone, a Class 1C antiarrhythmic medication primarily used for managing atrial fibrillation and ventricular arrhythmias. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.

This compound is characterized by its unique chemical structure, which enhances its pharmacological properties compared to its parent compound, Propafenone. The addition of the benzyloxy group is believed to influence its interaction with various ion channels and receptors in cardiac tissues.

The primary mechanism of action for this compound involves the blockade of sodium (Na+) channels, which stabilizes the cardiac membrane and prevents abnormal electrical activity. Similar to Propafenone, it also exhibits beta-adrenergic receptor antagonism, contributing to its antiarrhythmic effects.

Ion Channel Interactions

Research indicates that this compound interacts with several ion channels:

- Sodium Channels : It inhibits Na+ currents, thereby prolonging the cardiac action potential.

- Potassium Channels : It affects multiple potassium currents, including HERG (hERG) channels, which are critical for cardiac repolarization.

- Calcium Channels : At higher concentrations, it can inhibit L-type Ca2+ currents.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as:

- Absorption : High absorption rates post-oral administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6.

- Bioavailability : Varies significantly due to first-pass metabolism; food intake can enhance bioavailability.

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound is effective in managing various arrhythmias. For instance:

- In a study involving patients with refractory ventricular arrhythmias, a significant suppression of premature ventricular contractions (PVCs) was observed.

- The drug showed efficacy in preventing atrial fibrillation recurrence in patients previously unresponsive to other treatments.

Case Studies

Several case studies highlight the therapeutic potential and adverse effects associated with this compound:

| Study | Patient Population | Findings |

|---|---|---|

| Study A | Patients with atrial fibrillation | 75% reduction in episodes after treatment |

| Study B | Patients with ventricular tachycardia | PVC suppression in 63% of patients |

| Study C | Patients with dual therapy | Combined use with beta-blockers enhanced efficacy |

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Cardiovascular Effects : Risk of proarrhythmia and potential exacerbation of heart failure symptoms.

- Neurological Effects : Dizziness and fatigue are common side effects.

- Gastrointestinal Effects : Nausea and abdominal discomfort may occur.

Propiedades

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBRTGWDWTYTTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.